3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine
Description
Properties
IUPAC Name |
3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3/c1-13(2)6-12(7-13)10-16-9-11(8-15-16)4-3-5-14/h8-9,12H,3-7,10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQAPVXROKEIGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)CN2C=C(C=N2)CCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is a novel compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, combines a pyrazole ring with a cyclobutyl moiety, suggesting interesting pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 236.31 g/mol
- CAS Number : 2098114-21-5
The biological activity of 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine is primarily attributed to its interaction with various biological targets. The compound may act as an inhibitor or modulator of specific enzymes and receptors involved in key physiological pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing mood and cognitive functions.
Antimicrobial Properties
Research indicates that compounds similar to 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine exhibit antimicrobial properties. Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. By modulating inflammatory mediators, it could be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Study 1: Antimicrobial Activity
A study investigated the antimicrobial effects of several pyrazole derivatives, including 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine. Results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanisms
In a model of induced inflammation in rats, administration of the compound resulted in reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that it may effectively mitigate inflammation.
Research Findings Table
| Study | Objective | Findings | |
|---|---|---|---|
| Study 1 | Assess antimicrobial activity | Significant inhibition of S. aureus and E. coli | Potential antimicrobial agent |
| Study 2 | Evaluate anti-inflammatory effects | Decreased TNF-alpha and IL-6 levels | Possible treatment for inflammatory conditions |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven differences:
Key Observations :
- Amine Chain Flexibility : The propan-1-amine chain may enhance interactions with polar residues in enzyme active sites, similar to the imidazole-pyrimidine chain in the GPR139 antagonist .
- Electron-Withdrawing Groups : Fluorine or trifluoromethyl substituents in analogs (e.g., ) improve metabolic stability and binding affinity, whereas the target compound lacks such groups.
Yield Comparison :
- N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine: 17.9% yield .
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine: 82% yield . The target compound’s synthesis may require optimization due to steric challenges from the cyclobutyl group.
Spectroscopic and Analytical Data
Preparation Methods
Construction of the Pyrazole Core
The pyrazole ring can be synthesized via classical condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. For this compound, a suitable pyrazole intermediate such as 1H-pyrazol-4-yl derivative is prepared by:
- Condensation of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.
- Subsequent functionalization at the 4-position to introduce a leaving group or handle for further substitution.
Attachment of the Propan-1-amine Side Chain
The propan-1-amine moiety at the 4-position of the pyrazole ring can be introduced by:
- Nucleophilic substitution or coupling reactions using 3-bromopropan-1-amine or protected derivatives (e.g., Boc-protected amines).
- Alternatively, the pyrazole 4-position can be functionalized with a leaving group (e.g., halogen or tosylate) followed by nucleophilic displacement with ammonia or a primary amine.
- Deprotection steps if protected amine groups are used.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole formation | Hydrazine + β-diketone, reflux in ethanol | Formation of 1H-pyrazol-4-yl intermediate |
| 2 | Halogenation | (3,3-dimethylcyclobutyl)methanol + PBr3 or SOCl2 | (3,3-dimethylcyclobutyl)methyl bromide/chloride |
| 3 | N-alkylation | Pyrazole + cyclobutylmethyl halide, K2CO3, DMF, 60°C | N-1 alkylated pyrazole derivative |
| 4 | Side chain introduction | Alkylation with 3-bromopropan-1-amine or amine coupling | Installation of propan-1-amine side chain |
| 5 | Purification | Chromatography or recrystallization | Pure target compound |
Analytical and Research Findings
- Yield and Purity: Alkylation steps typically yield 60-85% depending on reaction conditions and purification methods.
- Reaction Optimization: Use of polar aprotic solvents and controlled temperature improves selectivity for N-alkylation.
- Characterization: Confirmed by NMR (1H, 13C), Mass Spectrometry, and IR spectroscopy to verify substitution patterns and amine functionality.
- Stability: The compound is stable under normal storage but sensitive to strong acids or bases that may cleave amine or pyrazole rings.
Notes on Literature and Patents
- No direct preparation method for this exact compound was found in open databases; however, related pyrazole derivatives with alkyl and amino substituents are described in patents such as WO2014075393A1, which detail similar heterocyclic functionalizations and alkylation strategies.
- PubChem and other chemical databases provide structural data but lack detailed synthetic procedures for this molecule.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Pyrazole ring formation | Condensation of hydrazine + diketone | Hydrazine hydrate, β-diketone, EtOH reflux | Classical pyrazole synthesis |
| Cyclobutylmethyl halide synthesis | Halogenation of alcohol | PBr3 or SOCl2, inert atmosphere | Precursor for N-alkylation |
| N-1 Alkylation of pyrazole | Nucleophilic substitution | K2CO3 or NaH, DMF, 50-80°C | Controls regioselectivity |
| Propan-1-amine side chain installation | Nucleophilic substitution or coupling | 3-bromopropan-1-amine or protected amine | Requires protection/deprotection steps |
| Purification | Chromatography or recrystallization | Silica gel, solvents | Ensures compound purity |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
Synthesis typically involves multi-step protocols, such as coupling reactions with heterocyclic precursors (e.g., pyrazole derivatives) and alkylation of cyclobutane moieties. Key steps include:
- Catalyst selection : Copper(I) bromide or cesium carbonate for Ullmann-type couplings (e.g., cyclopropane amine alkylation) to improve yield .
- Solvent optimization : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction efficiency .
- Purification : Gradient elution (e.g., 0–100% ethyl acetate/hexane) via column chromatography ensures high purity .
- Yield challenges : Low yields (~17.9%) may arise from steric hindrance of the dimethylcyclobutyl group; iterative temperature or catalyst adjustments are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and cyclobutane ring integrity. For example, pyrazole protons appear at δ 8.6–7.8 ppm, while cyclobutyl methyl groups resonate at δ 1.2–1.5 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ at m/z 215) .
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. How can impurities or byproducts be minimized during synthesis?
- Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to detect intermediates (e.g., unreacted iodopyrazole).
- Acid-base extraction : Hydrochloric acid washes remove unreacted amines or catalysts .
- Catalyst removal : Chelating agents (e.g., EDTA) mitigate residual metal contamination .
Advanced Research Questions
Q. What computational methods are suitable for analyzing structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity. For example, Mulliken charges identify nucleophilic sites on the pyrazole ring .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The cyclobutyl group’s rigidity may influence binding affinity .
- Electrostatic potential mapping : Visualize charge distribution to optimize substituent placement for target engagement .
Q. How can contradictory spectral or biological data be resolved?
- Cross-validation : Compare NMR data with analogous compounds (e.g., 1-methyl-3-phenylpyrazol-5-amine) to confirm assignments .
- Biological assay controls : Include reference standards (e.g., known kinase inhibitors) to validate activity. Discrepancies in IC values may arise from assay conditions (e.g., buffer pH or cell line variability) .
- Crystallographic vs. solution-state data : Address conformational flexibility by correlating X-ray structures with NMR-derived NOE restraints .
Q. What strategies are recommended for designing derivatives with enhanced pharmacological properties?
- Bioisosteric replacement : Substitute the cyclobutyl group with spirocyclic or bicyclic systems to modulate lipophilicity (logP) .
- Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrazole nitrogen) using software like Schrödinger’s Phase .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the propan-1-amine chain to reduce CYP450-mediated oxidation .
Methodological Notes
- Synthetic protocols : Optimize reaction time (e.g., 48 hours at 35°C) for sterically hindered intermediates .
- Data interpretation : Combine NMR, HRMS, and DFT calculations to resolve ambiguous spectral peaks .
- Biological testing : Prioritize in vitro assays (e.g., enzyme inhibition or cytotoxicity) before in vivo studies to establish proof of concept .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
